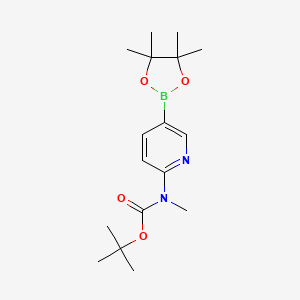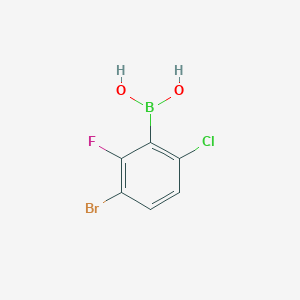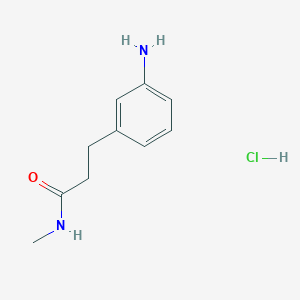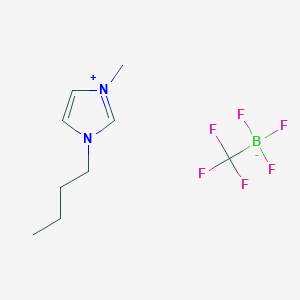
Trifluoro(trifluorométhyl)borate de 1-butyl-3-méthylimidazolium
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula C9H15BF6N2 . It is a liquid at 20 degrees Celsius and is colorless to yellow to orange in appearance . It is often used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular weight of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is 276.03 g/mol . The compound consists of a 1-butyl-3-methylimidazolium cation and a trifluoro(trifluoromethyl)borate anion . The exact mass and monoisotopic mass of the compound are both 276.1232476 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate are not available, it’s known that similar ionic liquids are used as solvents for the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons . They are also used in the preparation of ion-conductive polymeric membranes .
Physical and Chemical Properties Analysis
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a liquid at 20 degrees Celsius . It has a molecular weight of 276.03 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Électrolytes dans les systèmes de stockage d'énergie
Ce composé est utilisé comme électrolyte dans divers dispositifs de stockage d'énergie. Sa nature ionique et sa stabilité le rendent approprié pour une utilisation dans les batteries lithium-ion et les condensateurs à double couche . Ces applications bénéficient de la capacité du composé à faciliter le transport ionique, ce qui est crucial pour l'efficacité des systèmes de stockage d'énergie.
Catalyse
Dans le domaine de la catalyse, le trifluoro(trifluorométhyl)borate de 1-butyl-3-méthylimidazolium sert de solvant qui peut améliorer les vitesses de réaction et la sélectivité . Son utilisation dans les processus catalytiques est attribuée à sa capacité à dissoudre une large gamme de réactifs et à sa stabilité thermique, ce qui permet des réactions à des températures élevées.
Nanotechnologie
Ce composé trouve des applications en nanotechnologie, en particulier dans la synthèse de nanostructures comme les mésocristaux à base de TiO2 . Son rôle de milieu réactionnel facilite la croissance de ces nanostructures, qui ont des utilisations potentielles en photocatalyse et comme composants dans les nanodispositifs.
Industrie pharmaceutique
Bien que les applications directes en pharmaceutique ne soient pas largement documentées pour ce composé spécifique, des liquides ioniques apparentés sont étudiés comme solvants et catalyseurs dans la synthèse de médicaments et comme systèmes d'administration de médicaments potentiels en raison de leur faible volatilité et de leurs propriétés ajustables .
Science de l'environnement
Le this compound est étudié pour son potentiel dans les réactions respectueuses de l'environnement. Il est étudié comme un milieu pour des réactions qui pourraient conduire à moins de déchets dangereux et à des procédés plus durables .
Science des matériaux
En science des matériaux, ce composé est utilisé pour ses propriétés de solvant, aidant à la création de polymères et de composites. Sa forme liquide ionique est particulièrement utile dans la synthèse de membranes polymères conductrices ioniques .
Safety and Hazards
Orientations Futures
Ionic liquids like 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate have potential applications in various fields. For instance, they can be used in the fabrication of lithium-ion batteries . They can also act as a promoter for the room temperature glycosylation of both thiophenyl and trichloroacetimidate glycoside donors .
Mécanisme D'action
Target of Action
It serves as an electrolytic material that facilitates the movement of ions between the anode and cathode, which is crucial for the functioning of the battery .
Mode of Action
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate interacts with its target, the lithium-ion battery, by facilitating the charge-discharge cycle. It does this by enabling the efficient transfer of ions between the anode and cathode .
Result of Action
The result of the action of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is the efficient functioning of lithium-ion batteries. By serving as an electrolytic material, it enables the smooth transfer of ions between the anode and cathode, which is crucial for the battery’s charge-discharge cycle .
Action Environment
The action of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transfer and thus the performance of the battery. Additionally, the stability of this compound can be affected by exposure to air .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate are not well-studied. It is known that ionic liquids can interact with various biomolecules. The nature of these interactions is largely dependent on the specific ionic liquid and biomolecule involved .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CBF6/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVLMHYOBXNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659840 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741677-68-9 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)

![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)

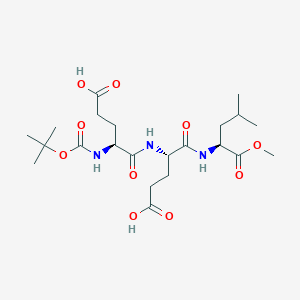
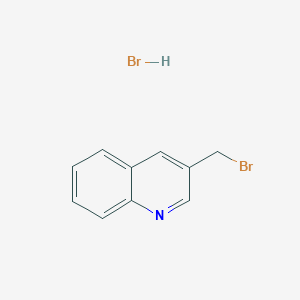

![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)
